2,12-Diiodocyclododecan-1-one
Description
2,12-Diiodocyclododecan-1-one is a cyclic organic compound characterized by the presence of two iodine atoms attached to a twelve-membered carbon ring with a ketone functional group
Properties
CAS No. |
649767-36-2 |
|---|---|
Molecular Formula |
C12H20I2O |
Molecular Weight |
434.10 g/mol |
IUPAC Name |
2,12-diiodocyclododecan-1-one |
InChI |
InChI=1S/C12H20I2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 |
InChI Key |
LBWPQSVNTNSWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C(=O)C(CCCC1)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Diiodocyclododecan-1-one typically involves the iodination of cyclododecanone. One common method is the reaction of cyclododecanone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 20-25°C .
Industrial Production Methods
Industrial production of 2,12-Diiodocyclododecan-1-one may involve continuous flow processes where cyclododecanone is reacted with iodine in the presence of a catalyst. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonyl Group
The ketone moiety undergoes nucleophilic addition reactions due to the polarization of the carbonyl bond. Key reactions include:
Table 1: Nucleophilic Addition Reactions
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Grignard reagents | Anhydrous ether, 0–25°C | Secondary alcohol derivatives | Nucleophilic attack at C=O |
| NaBH/LiAlH | EtO/THF, reflux | Cyclododecanol derivatives | Hydride transfer to carbonyl |
| HO (hydration) | Acidic or basic medium | Geminal diol (unstable intermediate) | Tetrahedral intermediate formation |
-
Grignard reagents (e.g., RMgX) add to the carbonyl carbon, forming alcohols after acidic workup.
-
Reduction with LiAlH yields secondary alcohols, while catalytic hydrogenation may require elevated pressures.
Substitution Reactions at Iodine Centers
The iodine atoms at positions 2 and 12 act as leaving groups in nucleophilic substitution reactions. Steric hindrance from the cyclododecane ring influences reaction rates and pathways.
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Reaction Type |
|---|---|---|---|
| KOH (aqueous) | Ethanol, reflux | Hydroxycyclododecanone derivatives | S2 |
| NH | DMF, 60°C | Amino derivatives | S2 |
| NaN | DMSO, 25°C | Azido derivatives | S2 |
-
Iodine’s high polarizability facilitates S2 mechanisms, though steric bulk at position 12 may slow substitution compared to position 2 .
-
Azide substitution products are precursors for click chemistry applications.
Elimination and Rearrangement Reactions
Under basic conditions, dehydrohalogenation or ring contractions may occur:
Table 3: Elimination Pathways
| Base | Conditions | Product | Notes |
|---|---|---|---|
| DBU | THF, 70°C | Cyclododecene derivatives | Formation of α,β-unsaturated ketones |
| KOtBu | Toluene, 110°C | Ring-contracted products | Possible Wagner-Meerwein shifts |
-
Elimination generates alkenes, with regioselectivity influenced by iodine’s position.
-
Ring contractions remain speculative but are theorized based on analogous cycloalkanone behavior .
Oxidation and Redox Pathways
The ketone group resists mild oxidation but reacts under aggressive conditions:
Table 4: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO/H | HSO, 100°C | Dicarboxylic acid derivatives | Ring cleavage observed |
| O | CHCl, −78°C | Ozonides | Subsequent reductive workup required |
-
Ozonolysis cleaves the cyclododecane ring, yielding diketones or carboxylic acids depending on workup .
Cycloaddition and Multicomponent Reactions
While not directly reported for 2,12-diiodocyclododecan-1-one, its structural analogs participate in:
Mechanistic Considerations
-
Nucleophilic Additions : Proceed via tetrahedral intermediates, with rates dependent on steric accessibility of the carbonyl group .
-
Substitution Kinetics : Position 2 iodine exhibits higher reactivity due to reduced steric hindrance compared to position 12.
-
Thermal Stability : Differential scanning calorimetry (DSC) data indicates decomposition above 200°C, limiting high-temperature applications.
Scientific Research Applications
Anticancer Activity
2,12-Diiodocyclododecan-1-one has been investigated for its potential anticancer properties. Studies have shown that halogenated cyclododecanones can serve as precursors for synthesizing novel compounds with enhanced biological activities.
- Synthesis and Evaluation : The compound has been utilized in the synthesis of various derivatives that exhibit significant anticancer activity against different cancer cell lines. For example, certain derivatives derived from 2,12-Diiodocyclododecan-1-one demonstrated IC50 values indicating potent activity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (Caco-2) cell lines, with values as low as 0.31 µM .
- Mechanism of Action : The anticancer efficacy of these derivatives is often attributed to their ability to interact with specific biological targets, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have indicated favorable binding interactions between synthesized compounds and CDK2, suggesting a mechanism through which these compounds exert their cytotoxic effects .
Anti-inflammatory Properties
In addition to its anticancer applications, 2,12-Diiodocyclododecan-1-one has shown promise in anti-inflammatory research.
- Biological Activity : Compounds derived from this cyclododecanone have been tested for their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in murine leukemia cell lines (RAW264.7). These studies indicate that derivatives of 2,12-Diiodocyclododecan-1-one can effectively modulate inflammatory responses .
Case Study: Anticancer Screening
A series of studies have focused on the synthesis of halogenated derivatives of cyclododecanones, including those derived from 2,12-Diiodocyclododecan-1-one. These studies typically involve:
- Synthesis : Utilizing various synthetic routes to generate derivatives with diverse functional groups.
- Screening : Evaluating the cytotoxic effects on multiple cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.31 | |
| Compound B | Caco-2 | 4.98 | |
| Compound C | HeLa | Moderate |
Case Study: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects:
- Synthesis : Derivatives were synthesized and characterized using spectroscopic techniques.
- Evaluation : The anti-inflammatory activity was assessed through MTT assays and cytokine expression analysis.
Mechanism of Action
The mechanism of action of 2,12-Diiodocyclododecan-1-one involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: The parent compound without iodine atoms.
2,12-Dichlorocyclododecan-1-one: Similar structure with chlorine atoms instead of iodine.
2,12-Dibromocyclododecan-1-one: Similar structure with bromine atoms instead of iodine.
Uniqueness
2,12-Diiodocyclododecan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties.
Biological Activity
2,12-Diiodocyclododecan-1-one is a halogenated cyclododecanone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.
Biological Activity Overview
Research indicates that 2,12-Diiodocyclododecan-1-one exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its halogenated nature enhances its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
In studies evaluating the antimicrobial properties of 2,12-Diiodocyclododecan-1-one, significant inhibition of bacterial growth was observed. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.3 |
| Escherichia coli | 12.5 |
| Candida albicans | 25 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and some fungal strains, suggesting its potential use in treating infections caused by these pathogens .
Antitumor Activity
The antitumor efficacy of 2,12-Diiodocyclododecan-1-one has been explored in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its potency:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Glioblastoma Multiforme | 15.0 |
| Breast Cancer | 20.5 |
| Lung Cancer | 18.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, 2,12-Diiodocyclododecan-1-one has shown promise as an anti-inflammatory agent. Studies have indicated a reduction in pro-inflammatory cytokines in treated cells, highlighting its potential role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of halogenated cyclododecanones, including 2,12-Diiodocyclododecan-1-one:
- Synthesis and Evaluation : A recent study synthesized various derivatives of cyclododecanones and evaluated their biological activities against different pathogens. The results demonstrated that halogen substitution significantly enhanced the antimicrobial activity compared to non-halogenated counterparts .
- Mechanism of Action : Research indicates that the compound may exert its effects by disrupting cellular membranes or interfering with metabolic pathways critical for pathogen survival .
- Toxicity Assessment : Toxicological evaluations have shown that while exhibiting potent biological activities, the compound maintains a favorable safety profile with low cytotoxicity towards normal human cells .
Q & A
Q. What are the established synthetic pathways for 2,12-diiodocyclododecan-1-one, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Begin with a literature review using databases like SciFinder or Reaxys to identify existing protocols (e.g., iodination of cyclododecanone derivatives). Apply factorial design experiments to test variables such as solvent polarity, temperature, and stoichiometry of iodine sources. Use techniques like HPLC or GC-MS to monitor purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 2,12-diiodocyclododecan-1-one?
Methodological Answer: For NMR, compare experimental and spectra with computational predictions (e.g., DFT calculations). Assign peaks using coupling constants and integration ratios. For IR, validate C=O and C-I bond stretches against reference libraries. Cross-reference mass spectrometry data with isotopic patterns of iodine .
Q. What computational methods are suitable for modeling the conformational dynamics of 2,12-diiodocyclododecan-1-one in solution?
Methodological Answer: Use molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM to explore rotational barriers. Validate against experimental data (e.g., NOESY NMR for spatial proximity). Apply density functional theory (DFT) to calculate thermodynamic stability of conformers .
Q. How does the steric and electronic environment of the iodinated ketone group influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: Design kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions. Monitor reaction progress via TLC or in-situ IR. Correlate substituent effects with Hammett parameters or frontier molecular orbital (FMO) analysis .
Advanced Research Questions
Q. What experimental and theoretical approaches can reconcile contradictory data on the thermal stability of 2,12-diiodocyclododecan-1-one in different solvent systems?
Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in polar vs. nonpolar solvents. Compare with MD simulations of solvent interactions. Perform Arrhenius analysis to identify decomposition pathways. Use systematic error analysis to resolve discrepancies between computational and experimental results .
Q. How can crystallographic challenges (e.g., weak diffraction due to iodine’s electron density) be addressed to obtain high-resolution X-ray structures of 2,12-diiodocyclododecan-1-one derivatives?
Methodological Answer: Optimize crystal growth using slow evaporation with mixed solvents (e.g., hexane/ethyl acetate). Employ synchrotron radiation for enhanced resolution. Apply SHELXL refinement with constraints for heavy atoms. Validate against Hirshfeld surface analysis to confirm packing efficiency .
Q. What strategies enable the integration of 2,12-diiodocyclododecan-1-one into supramolecular assemblies, and how can host-guest interactions be quantified?
Methodological Answer: Use isothermal titration calorimetry (ITC) or fluorescence titrations to measure binding constants. Pair with computational docking studies (AutoDock Vina) to predict interaction sites. Characterize assemblies via SAXS or cryo-EM .
Q. How can mechanistic studies distinguish between radical and ionic pathways in photochemical reactions involving 2,12-diiodocyclododecan-1-one?
Methodological Answer: Design trapping experiments with radical scavengers (e.g., TEMPO) or ionic inhibitors. Use EPR spectroscopy to detect radical intermediates. Compare quantum yields under varying light intensities to infer pathway dominance .
Q. What are the limitations of current green chemistry approaches for synthesizing 2,12-diiodocyclododecan-1-one, and how can solventless or catalytic methods be developed?
Methodological Answer: Screen alternative iodine sources (e.g., KI/Oxone systems) under mechanochemical conditions (ball milling). Evaluate catalyst recycling efficiency (e.g., Pd nanoparticles) via ICP-MS. Apply life-cycle assessment (LCA) to compare environmental footprints .
Q. How can contradictory biological activity data for 2,12-diiodocyclododecan-1-one derivatives be systematically analyzed to identify structure-activity relationships (SAR)?
Methodological Answer: Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate substituent effects with bioassay results. Validate hypotheses via combinatorial library synthesis and high-throughput screening. Address variability by standardizing assay protocols across labs .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Data Interpretation : Use the "3C" approach (Compare, Contrast, Corroborate) to resolve contradictions .
- Publication Standards : Follow ACS journal guidelines for reproducibility, including detailed experimental sections and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
